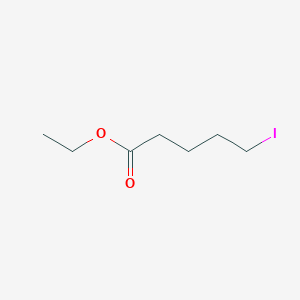

Ethyl 5-iodopentanoate

説明

Ethyl 5-iodopentanoate is a chemical compound with the molecular formula C7H13IO2 . It is an ethyl ester of eicosapentaenoic acid (EPA), an omega-3 fatty acid . It is a very important pharmaceutical and chemical intermediate .

Synthesis Analysis

The synthesis of 5-halopentanoic acid esters, such as Ethyl 5-iodopentanoate, generally starts from δ-valerolactone and involves the introduction of hydrochloric acid, thionyl chloride, or hydrogen bromide gas in corresponding methanol or ethanol solvents . A more detailed synthesis process can be found in the paper "Synthesis of Multi-Functionalized Ketones through the Fukuyama Coupling Reaction Catalyzed by Pearlman’s Catalyst: Preparation of Ethyl 6-Oxotridecanoate" .Molecular Structure Analysis

The molecular structure of Ethyl 5-iodopentanoate consists of seven carbon atoms, thirteen hydrogen atoms, one iodine atom, and two oxygen atoms . The InChI representation of the molecule isInChI=1S/C7H13IO2/c1-2-10-7(9)5-3-4-6-8/h2-6H2,1H3 . Physical And Chemical Properties Analysis

Ethyl 5-iodopentanoate has a molecular weight of 256.08 g/mol . It has a computed XLogP3-AA value of 2.6, indicating its lipophilicity . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are 255.99603 g/mol . The topological polar surface area is 26.3 Ų . The compound has a heavy atom count of 10 .科学的研究の応用

Synthesis of Multi-Functionalized Ketones

Ethyl 5-iodopentanoate plays a role in the synthesis of multi-functionalized ketones. Mori and Seki (2007) explored the Fukuyama coupling reaction catalyzed by Pearlman's catalyst, which included the use of Ethyl 5-iodopentanoate. This process is significant in the preparation of compounds like Ethyl 6-Oxotridecanoate, indicating its utility in complex organic synthesis (Mori & Seki, 2007).

Iodocyclisation Studies

Ethyl 5-iodopentanoate is also utilized in iodocyclisation studies. Research by Macritchie et al. (1998) demonstrated the conversion of ethyl 2-hydroxyhex-5-enoate and its homologous compounds into novel tetrahydrofurans and tetrahydropyrans, showcasing the compound's versatility in creating cyclic structures (Macritchie et al., 1998).

Antimicrobial Activity in Agriculture

In agricultural research, Ethyl 5-iodopentanoate derivatives show promise. Flors et al. (2003) synthesized novel amides of adipic acid, including derivatives of Ethyl 5-iodopentanoate, which exhibited resistance-inducing activity in pepper plants against the pathogen Alternaria solani. This suggests potential applications in plant protection and agricultural biotechnology (Flors et al., 2003).

Biocatalysis in Organic Chemistry

Ethyl 5-iodopentanoate is also important in biocatalysis. Żądło et al. (2016) investigated the biocatalytic synthesis of sterically demanding sec-alcohols, starting from prochiral ketones related to Ethyl 5-iodopentanoate. Their research highlights its significance in enantioselective syntheses, crucial in developing pharmaceuticals and fine chemicals (Żądło et al., 2016).

Organoleptic Impact in Wine

In the field of food science, particularly in wine analysis, derivatives of Ethyl 5-iodopentanoate are significant. Lytra et al. (2012) explored the distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine, an area where ethyl 5-iodopentanoate derivatives could potentially be relevant. Their study revealed different distributions of these enantiomers in various types of wines, impacting the wine's aroma and flavor profile (Lytra et al., 2012).

Crystallographic Studies in Drug Synthesis

Ethyl 5-iodopentanoate is also used in the synthesis of complex molecules with potential medicinal applications. Weber et al. (1995) performed an X-ray analysis of a compound related to Ethyl 5-iodopentanoate to determine its structure and configurations, underscoring its importance in the field of crystallography and drug design (Weber et al., 1995).

Synthesis of Bioactive Molecules

Furthermore, Ethyl 5-iodopentanoate is involved in the synthesis of bioactive molecules. Angelastro et al. (1992) synthesized a peptidyl 2,2-difluoro-3-aminopropionate starting from ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, a process in which ethyl 5-iodopentanoate derivatives may play a role. This highlights its use in creating molecules that could act as proteinase inhibitors (Angelastro et al., 1992).

Combustion Chemistry of Biofuels

In the study of combustion chemistry, especially regarding biofuels, ethyl 5-iodopentanoate and its derivatives are relevant. Dmitriev et al. (2021) focused on the combustion of ethyl pentanoate, a compound closely related to ethyl 5-iodopentanoate, showing its potential as a biofuel surrogate and its importance in developing environmentally friendly combustion technologies (Dmitriev et al., 2021).

将来の方向性

特性

IUPAC Name |

ethyl 5-iodopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13IO2/c1-2-10-7(9)5-3-4-6-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVQSRJJSDAXER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400221 | |

| Record name | Ethyl 5-iodopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-iodopentanoate | |

CAS RN |

41302-32-3 | |

| Record name | Ethyl 5-iodopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic Acid](/img/structure/B1351049.png)